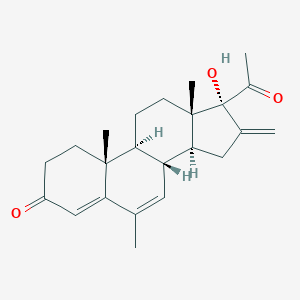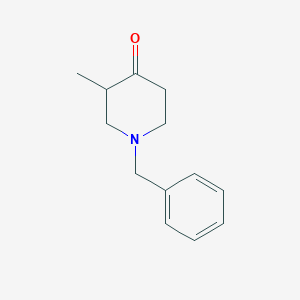![molecular formula C9H8N2O B123494 6-Acetylpyrrolo[1,2-a]pyrazine CAS No. 158945-84-7](/img/structure/B123494.png)
6-Acetylpyrrolo[1,2-a]pyrazine
Übersicht
Beschreibung
6-Acetylpyrrolo[1,2-a]pyrazine is a heterocyclic compound that has recently gained attention in the scientific community due to its potential applications in various fields. This molecule is composed of a pyrrole and pyrazine ring, which gives it unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-Acetylpyrrolo[1,2-a]pyrazine is not yet fully understood. However, studies have shown that it works by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This inhibition leads to a decrease in inflammation and a reduction in the symptoms associated with inflammatory diseases.
Biochemical and Physiological Effects
Studies have shown that 6-Acetylpyrrolo[1,2-a]pyrazine has several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This leads to a reduction in oxidative stress and an improvement in cellular health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Acetylpyrrolo[1,2-a]pyrazine in lab experiments is its ability to reduce inflammation. This makes it an ideal compound to use in studies that involve inflammatory diseases. However, one of the limitations of using this compound is its high cost. It is also difficult to synthesize, which can make it challenging to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 6-Acetylpyrrolo[1,2-a]pyrazine. One area of research is to investigate its potential as a treatment for other diseases such as cancer and neurodegenerative diseases. Another area of research is to develop more efficient and cost-effective methods for synthesizing this compound. Additionally, researchers can investigate the potential of 6-Acetylpyrrolo[1,2-a]pyrazine as a therapeutic agent for other inflammatory diseases.
Conclusion
In conclusion, 6-Acetylpyrrolo[1,2-a]pyrazine is a heterocyclic compound with potential applications in various fields. Its anti-inflammatory properties make it an ideal compound to use in studies that involve inflammatory diseases. Although its mechanism of action is not yet fully understood, studies have shown that it works by inhibiting the production of pro-inflammatory cytokines. There are several future directions for the study of this compound, including investigating its potential as a treatment for other diseases and developing more efficient methods for synthesizing it.
Wissenschaftliche Forschungsanwendungen
6-Acetylpyrrolo[1,2-a]pyrazine has been the subject of numerous studies due to its potential applications in various fields. One of the most promising applications of this molecule is in the field of medicine. Studies have shown that 6-Acetylpyrrolo[1,2-a]pyrazine has anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis and colitis.
Eigenschaften
CAS-Nummer |
158945-84-7 |
|---|---|
Produktname |
6-Acetylpyrrolo[1,2-a]pyrazine |
Molekularformel |
C9H8N2O |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
1-pyrrolo[1,2-a]pyrazin-6-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)9-3-2-8-6-10-4-5-11(8)9/h2-6H,1H3 |
InChI-Schlüssel |
QYDJEOIVYPUICD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C2N1C=CN=C2 |
Kanonische SMILES |
CC(=O)C1=CC=C2N1C=CN=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B123423.png)


![Methyl 1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B123429.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B123433.png)




